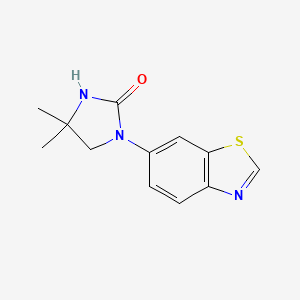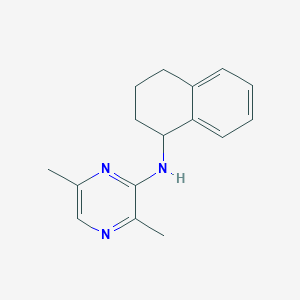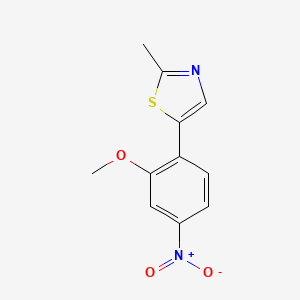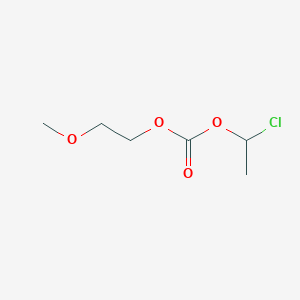
1-Chloroethyl 2-methoxyethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl 2-methoxyethyl carbonate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester typically involves the esterification of carbonic acid with 1-chloro-ethanol and 2-methoxy-ethanol. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as follows:
Carbonic Acid+1-Chloro-Ethanol+2-Methoxy-Ethanol→Carbonic Acid 1-Chloro-Ethyl Ester 2-Methoxy-Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl 2-methoxyethyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) can produce the corresponding alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Carbonic acid, 1-chloro-ethanol, and 2-methoxy-ethanol.
Reduction: 1-chloro-ethanol and 2-methoxy-ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Chloroethyl 2-methoxyethyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid 1-chloro-ethyl ester 2-methoxy-ethyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl Methyl Carbonate: Similar in structure but with different substituents, used as a solvent and in the production of specialty chemicals.
Uniqueness
1-Chloroethyl 2-methoxyethyl carbonate is unique due to the presence of both a chloro and a methoxy group, which can influence its reactivity and applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C6H11ClO4 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
1-chloroethyl 2-methoxyethyl carbonate |
InChI |
InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3 |
InChI Key |
SZVYNQQCPDPFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OCCOC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

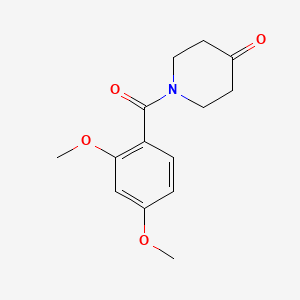
![1-cyclopropylmethyl-6-hydrazinopyrimidine-2,4[1H,3H]dione](/img/structure/B8375016.png)
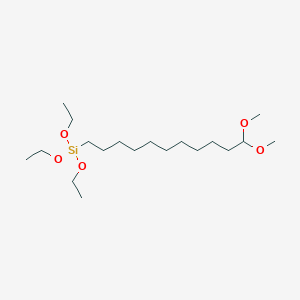
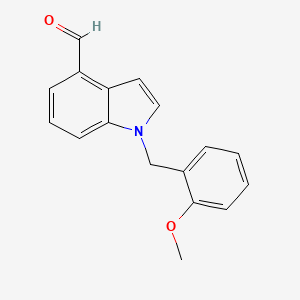
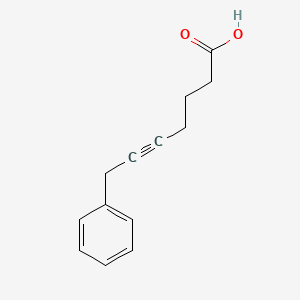
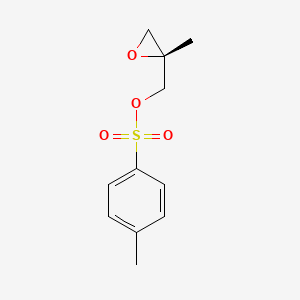
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8375067.png)
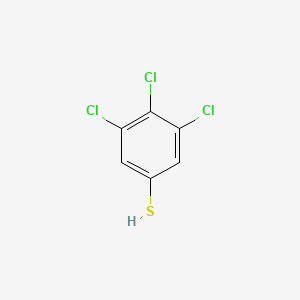
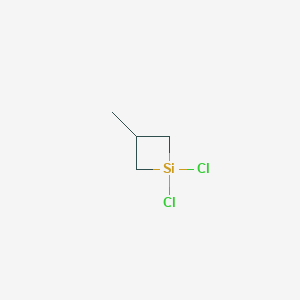
![1-(Diaminomethylidene)-2-[[4-(trifluoromethyl)phenyl]methyl]guanidine](/img/structure/B8375088.png)
